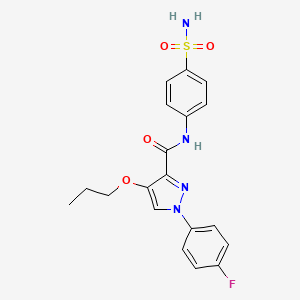
1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O4S and its molecular weight is 418.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of Action
It is likely that it interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to determine the exact biochemical pathways it affects. Given its structural similarity to other sulfonamide derivatives, it may influence pathways involving enzymes that are known to interact with sulfonamides .
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain unknown .
Actividad Biológica
The compound 1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H18F1N4O3S
- Molecular Weight : 373.41 g/mol
This compound features a pyrazole ring substituted with various functional groups that may contribute to its biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyrazole compounds, demonstrating that some derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by 61–93% at specific concentrations, showing comparable efficacy to standard anti-inflammatory drugs like dexamethasone .
In vitro studies on similar pyrazole compounds have shown promising results against inflammation models, suggesting that This compound may possess similar capabilities.
Antimicrobial Activity
Pyrazoles are also recognized for their antimicrobial effects. Compounds in this class have been tested against various bacterial strains and fungi. For instance, a related study demonstrated that certain pyrazole derivatives exhibited significant antimicrobial activity against Bacillus subtilis and Escherichia coli, with inhibition rates exceeding 90% at certain concentrations .
While specific data on our compound's antimicrobial efficacy is limited, its structural similarities to other active pyrazoles suggest potential effectiveness in combating microbial infections.
Anticancer Potential
The anticancer properties of pyrazole derivatives have been documented extensively. For example, some studies have shown that pyrazole compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models . The mechanism often involves the modulation of cell signaling pathways associated with cell proliferation and survival.
Case Studies
- Case Study on Anti-inflammatory Effects : In a model of carrageenan-induced paw edema in rats, derivatives similar to our compound showed up to 78% reduction in edema compared to controls . This suggests potential therapeutic applications in treating inflammatory conditions.
- Antimicrobial Efficacy : A comparative study found that certain pyrazole derivatives demonstrated high activity against Mycobacterium tuberculosis with IC50 values significantly lower than standard treatments, indicating a strong potential for drug development against resistant strains .
Research Findings Summary Table
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-propoxy-N-(4-sulfamoylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c1-2-11-28-17-12-24(15-7-3-13(20)4-8-15)23-18(17)19(25)22-14-5-9-16(10-6-14)29(21,26)27/h3-10,12H,2,11H2,1H3,(H,22,25)(H2,21,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWWKQBORPRRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














